molecular formula C13H12OS B12325791 1-Methyl-4-(phenylsulfinyl)benzene CAS No. 948-56-1

1-Methyl-4-(phenylsulfinyl)benzene

Cat. No.: B12325791
CAS No.: 948-56-1
M. Wt: 216.30 g/mol
InChI Key: NBNQTORHACKHCW-UHFFFAOYSA-N
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Description

1-Methyl-4-(phenylsulfinyl)benzene, also known as p-tolyl phenyl sulfone, is an organic compound with the molecular formula C13H12O2S. It is a derivative of benzene, where a methyl group and a phenylsulfinyl group are attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(phenylsulfinyl)benzene can be synthesized through several methods. One common method involves the oxidation of 1-methyl-4-(phenylthio)benzene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(phenylsulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Methyl-4-(phenylsulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-methyl-4-(phenylsulfinyl)benzene involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The benzene ring allows for electrophilic aromatic substitution, enabling the compound to form various derivatives with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(phenylthio)benzene: A precursor in the synthesis of 1-methyl-4-(phenylsulfinyl)benzene.

    1-Methyl-4-(phenylsulfonyl)benzene: An oxidized form of the compound with a sulfone group instead of a sulfinyl group.

    4-Methylbenzenesulfinic acid: A related compound with a sulfinic acid group.

Uniqueness

This compound is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity compared to its sulfone and sulfide counterparts. This unique reactivity makes it valuable in various synthetic and research applications.

Properties

CAS No.

948-56-1

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

1-(benzenesulfinyl)-4-methylbenzene

InChI

InChI=1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

NBNQTORHACKHCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2

Origin of Product

United States

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